molecular formula C7H10ClNO B7800696 Benzyl(hydroxy)azanium;chloride

Benzyl(hydroxy)azanium;chloride

Cat. No.: B7800696
M. Wt: 159.61 g/mol
InChI Key: YSNXOQGDHGUKCZ-UHFFFAOYSA-N
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Description

Benzyl(hydroxy)azanium chloride, systematically named as 2-hydrazinobenzoic acid hydrochloride (IUPAC: Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)), is a hydrochloride salt with the molecular formula C₇H₈ClN₂O₂ and CAS RN 52356-01-1 . This compound features a benzoic acid backbone substituted with a hydrazinyl group at the ortho position, protonated to form an azanium ion, and paired with a chloride counterion. It is primarily utilized in organic synthesis and pharmaceutical research, particularly in the preparation of heterocyclic compounds and hydrazide derivatives. Its crystalline structure and solubility in polar solvents like water and ethanol make it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

benzyl(hydroxy)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-5,8-9H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNXOQGDHGUKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH2+]O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(hydroxy)azanium;chloride can be synthesized through the reaction of N,N-dimethyl ethanolamine with benzyl chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors with controlled temperatures and pressures. The process includes the use of catalysts to enhance the reaction rate and yield. The final product is obtained through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl(hydroxy)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzyl alcohol and further to benzoic acid.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are employed.

Major Products Formed

    Oxidation: Benzyl alcohol, benzoic acid.

    Reduction: Benzylamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl(hydroxy)azanium;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the production of detergents and fabric softeners.

Mechanism of Action

The mechanism of action of Benzyl(hydroxy)azanium;chloride involves the disruption of intermolecular interactions. As a quaternary ammonium compound, it interacts with cell membranes, leading to the disruption of membrane integrity and function. This results in the leakage of cellular contents and eventual cell death, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Benzyl Trimethyl Ammonium Chloride

  • Molecular Formula : C₁₀H₁₆ClN
  • Applications : Widely used as a phase-transfer catalyst in organic reactions (e.g., nucleophilic substitutions) and as a surfactant in industrial processes. Market growth is driven by its role in agrochemical and polymer manufacturing .
  • Key Properties :
    • High thermal stability (decomposes above 200°C).
    • Hygroscopic, requiring anhydrous storage.
  • Differentiator : Lacks hydroxyl or hydrazine functional groups, limiting its utility in redox-sensitive reactions compared to Benzyl(hydroxy)azanium chloride .

N-Benzylglycine Hydrochloride

  • Molecular Formula: C₉H₁₂ClNO₂
  • Applications : Employed in peptide synthesis and as a chiral building block for pharmaceuticals.
  • Key Properties: Melting point: ~245°C (decomposes). Soluble in water and methanol.
  • Differentiator : Contains a glycine moiety, enabling carboxylate-mediated coupling reactions, unlike the hydrazinyl group in Benzyl(hydroxy)azanium chloride .

Benzoxonium Chloride

  • Molecular Formula: C₂₃H₄₂ClNO₂
  • Applications : Antimicrobial agent in disinfectants and topical pharmaceuticals due to its amphiphilic structure.
  • Key Properties :
    • Contains a dodecyl chain and hydroxyethyl groups, enhancing membrane disruption in pathogens.
    • Low oral toxicity (LD₅₀ > 2,000 mg/kg in rats).
  • Differentiator : The long alkyl chain confers surfactant activity absent in Benzyl(hydroxy)azanium chloride .

Benzyltributylazanium Chloride

  • Molecular Formula : C₁₉H₃₄ClN
  • Applications : Ionic liquid precursor and corrosion inhibitor.
  • Key Properties :
    • Hydrophobic due to tributyl groups.
    • Melting point: <100°C (liquid at room temperature).
  • Differentiator: Non-polar substituents reduce solubility in water, contrasting with the hydrophilic hydrazinyl group in Benzyl(hydroxy)azanium chloride .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Benzyl(hydroxy)azanium chloride C₇H₈ClN₂O₂ 202.61 Hydrazinyl, hydroxyl Pharmaceutical synthesis
Benzyl Trimethyl Ammonium Chloride C₁₀H₁₆ClN 185.69 Trimethyl ammonium Phase-transfer catalysis
N-Benzylglycine HCl C₉H₁₂ClNO₂ 217.65 Glycine, benzyl Peptide coupling
Benzoxonium Chloride C₂₃H₄₂ClNO₂ 408.03 Dodecyl, hydroxyethyl Antimicrobial agents
Benzyltributylazanium Chloride C₁₉H₃₄ClN 311.93 Tributyl ammonium Ionic liquids

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